molecular formula C24H26N2O5S B2829602 methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1189973-35-0

methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2829602
CAS No.: 1189973-35-0
M. Wt: 454.54
InChI Key: NENPXVRLMNORQX-UHFFFAOYSA-N
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Description

The compound methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a 1,2-benzothiazine 1,1-dioxide derivative characterized by a 4-phenyl group at position 4 and a 4-methylpiperidinyl-acetyl substituent at position 2. These compounds are notable for their diverse biological activities, including calpain inhibition, antimicrobial properties, and roles in crystal engineering due to their hydrogen-bonding motifs .

Properties

IUPAC Name

methyl 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-12-14-25(15-13-17)21(27)16-26-23(24(28)31-2)22(18-8-4-3-5-9-18)19-10-6-7-11-20(19)32(26,29)30/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPXVRLMNORQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a common 1,2-benzothiazine 1,1-dioxide core with the following analogs (Table 1):

Compound Name Substituents at Position 2 Position 4 Biological Activity/Function
Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Allyl group Hydroxy Crystallographic model for hydrogen bonding
Methyl 2-methyl-4-(oxiran-2-ylmethoxy)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Methyl + oxirane-methoxy Oxiran-2-ylmethoxy Calpain I inhibition, antibacterial
Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Ethyl group Hydroxy Structural analog for hydrogen-bonding studies
Target Compound 4-Methylpiperidinyl-acetyl Phenyl Presumed pharmacological potential

Key Observations :

  • Position 2 : The 4-methylpiperidinyl-acetyl group in the target compound introduces a bulky, nitrogen-containing substituent, which may enhance binding to neurological targets (e.g., ion channels or enzymes) compared to smaller alkyl/allyl groups .
  • Position 4 : The phenyl group in the target compound replaces hydroxy or oxirane-methoxy groups, likely increasing lipophilicity and altering π-π stacking interactions in crystal packing .

Crystallographic Comparison :

Parameter Target Compound (Inferred) Allyl Derivative Oxirane Derivative
Unit Cell Volume (ų) - 1353.9 1202.2
Thiazine Ring Conformation Likely half-chair Half-chair (max deviation: 0.347 Å) Half-chair (coplanar S1/C10/C5/C4)
Hydrogen Bonding Expected C–H⋯O/O–H⋯O O–H⋯O (intramolecular) C–H⋯O (intermolecular sheets)
R-Factor - 0.057 0.039

Software and Methodological Consistency

All referenced studies employed SHELX programs (SHELXS97/SHELXL97) for structure solution and refinement, ensuring standardized crystallographic accuracy . Data collection utilized Bruker APEXII CCD detectors, with thermal parameters refined using riding models for H atoms .

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